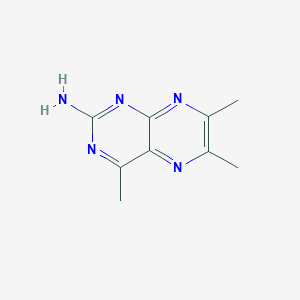
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- (CDMP) is a chemical compound used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. CDMP has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is not fully understood. However, it has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. It has been found to have anti-inflammatory activity and has been used in the treatment of rheumatoid arthritis.
実験室実験の利点と制限
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also stable under normal laboratory conditions. However, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has some limitations for lab experiments. It is toxic and requires careful handling. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also expensive, making it less accessible for some research groups.
将来の方向性
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions. It can be further studied for its antitumor and antiviral activities. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be used as a starting material for the synthesis of new organic compounds with potential drug properties. The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can be further studied to understand its biochemical and physiological effects. The toxicology of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be studied to determine its safety for human use.
Conclusion:
In conclusion, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is a chemical compound that has been extensively used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects, including antitumor and antiviral activities. It has several advantages for lab experiments but also has some limitations. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions, including further studies on its antitumor and antiviral activities, its mechanism of action, and its toxicology.
科学的研究の応用
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been extensively used in various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It has been found to have antitumor and antiviral activities, making it a potential drug candidate.
特性
CAS番号 |
17622-50-3 |
|---|---|
製品名 |
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- |
分子式 |
C15H18O |
分子量 |
214.3 g/mol |
IUPAC名 |
6-benzylidene-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H18O/c1-15(2)10-6-9-13(14(15)16)11-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChIキー |
USWYHRHBCQIVDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1=O)C |
正規SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


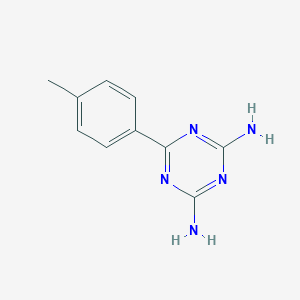
![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)
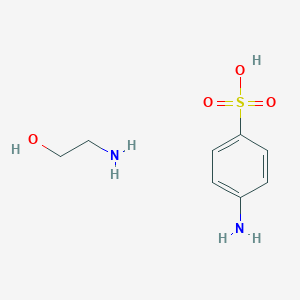
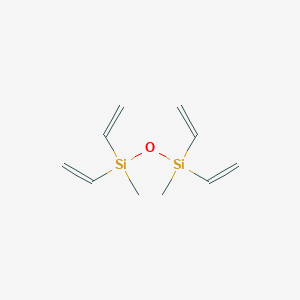

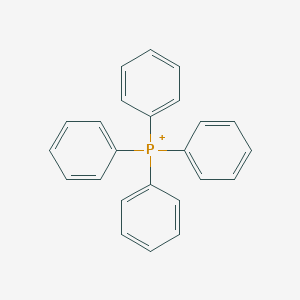

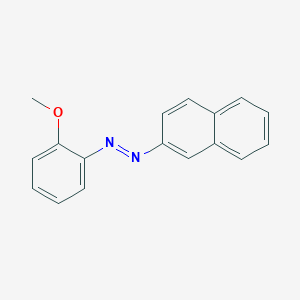
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)



